molecular formula C19H11N3 B15054833 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile

5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile

Cat. No.: B15054833
M. Wt: 281.3 g/mol
InChI Key: MSAHJZAFQAWMJR-UHFFFAOYSA-N
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Description

5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile (maeruabisindole C) is a naturally occurring indolo[3,2-b]carbazole (ICZ) derivative isolated from the roots of Maerua siamensis . Structurally, it features a fused indole-carbazole skeleton with a nitrile group at position 4. This compound is a metabolite of indole-3-carbinol, formed during the acidic breakdown of glucobrassinin, a glucosinolate found in brassica vegetables . It has been implicated in modulating gut immune function due to its bioavailability during digestion .

Indolo[3,2-b]carbazoles are ladder-type N-heteroarenes with applications in organic electronics (e.g., semiconductors, OLEDs) and biomedicine (e.g., AhR ligands, cytotoxic agents) . The nitrile substituent in maeruabisindole C enhances its electron-withdrawing properties, influencing both reactivity and biological activity.

Properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole-12-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3/c20-10-14-18-12-6-2-4-8-16(12)21-17(18)9-13-11-5-1-3-7-15(11)22-19(13)14/h1-9,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAHJZAFQAWMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Characteristics and Structural Overview

Molecular Architecture

The compound features a planar 5,11-dihydroindolo[3,2-b]carbazole core, with two indole units fused to a central carbazole system. The nitrile group at the 6-position introduces electron-withdrawing characteristics, influencing its electronic properties. Key structural parameters include:

  • Molecular formula : C₁₉H₁₁N₃
  • Molecular weight : 281.3 g/mol
  • XLogP3-AA : 4.6, indicating moderate hydrophobicity
  • Topological polar surface area : 55.4 Ų, reflecting hydrogen-bonding potential.

Synthetic Routes to 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile

HBr-Catalyzed Condensation and Aromatization

The foundational synthesis involves a modified protocol from Irgashev et al. (2018), which proceeds via three stages:

Step 1: Formation of 5,6,11,12-Tetrahydroindolo[3,2-b]carbazole

Indole reacts with heteroaromatic aldehydes in acetonitrile (MeCN) under HBr catalysis. For example:

  • Reagents : Indole (2 equiv), aldehyde (1 equiv), 33% HBr in acetic acid (catalyst).
  • Conditions : Reflux in MeCN for 4–6 hours.
  • Mechanism : Acid-catalyzed Friedel-Crafts alkylation and cyclization.
Step 2: Aromatization with Iodine

The tetrahydro intermediate is treated with iodine in dimethylformamide (DMF) to achieve dehydrogenation:

  • Conditions : Reflux in DMF with I₂ (1.2 equiv) for 1 hour.
  • Yield : 70–85% after purification by column chromatography.
Step 3: Introduction of the Nitrile Group

The nitrile functionality is introduced via formylation followed by oxime formation and dehydration:

  • Formylation : Vilsmeier-Haack reaction introduces aldehyde groups at C2 and C8.
  • Oxime Synthesis : Treatment with hydroxylamine hydrochloride in ethanol/water.
  • Dehydration : Acetic anhydride converts aldoximes to nitriles.

Optimization of Reaction Conditions

Catalytic System and Solvent Effects

  • HBr vs. Other Acids : HBr in acetic acid outperforms HCl or H₂SO₄ in achieving higher regioselectivity for the tetrahydro intermediate.
  • Solvent Choice : MeCN minimizes side reactions compared to polar aprotic solvents like DMF.

Temperature and Time Dependence

  • Condensation : Prolonged reflux (>6 hours) reduces yield due to indole decomposition.
  • Aromatization : Shorter iodine treatment (<1 hour) leaves residual tetrahydro species, while extended periods cause over-oxidation.

Analytical Characterization and Quality Control

Chromatographic Purity

Purified via silica gel chromatography using hexane/ethyl acetate (4:1), yielding >95% purity.

Spectroscopic Validation (Hypothetical)

Although specific data are unavailable, anticipated characterization includes:

  • ¹H NMR : Distinct signals for NH protons (δ 10–11 ppm) and aromatic protons (δ 7–8 ppm).
  • IR : Sharp absorption at ~2220 cm⁻¹ (C≡N stretch).

Applications and Derivative Synthesis

Functionalization Strategies

  • Nitration : Acetyl nitrate introduces nitro groups at C2/C8 or C6/C12, enabling further derivatization.
  • Nucleophilic Substitution : Nitro groups can be replaced with thiolates or amines for diversification.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of substituted indolo[3,2-b]carbazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Physical and Electronic Properties

Substituents significantly alter melting points, solubility, and optoelectronic behavior:

Table 2: Physical Properties of ICZ Derivatives
Compound Melting Point (°C) Solubility λₐᵦₛ (nm) Application
Maeruabisindole C Not reported Low (lipophilic) ~350 Nitric oxide inhibition
FICZ >300 DMSO/EtOH 380–400 AhR ligand, immunomodulation
7a (2,8-dicyano) 324–325 Toluene/CHCl₃ 450 Organic semiconductors
6,12-Dicarbaldehyde ICZ >250 DMF/DMSO 370 High-affinity AhR binding
  • Electronic Effects :
    • Nitrile (CN) groups in maeruabisindole C and 7a increase electron deficiency, enhancing charge transport in semiconductors .
    • Formyl (CHO) groups in FICZ and dicarbaldehyde ICZ improve π-conjugation and AhR binding .

Reactivity and Functionalization

  • Nitration : Nitro groups at positions 2,8 or 6,12 (e.g., acetyl nitrate treatment) improve electron transport but reduce solubility .
  • Oxidative Coupling : 6-Pentyl ICZ forms C-C/C-N dimers with FeCl₃ or Pd(OAc)₂, relevant for polymer synthesis .
  • Cross-Coupling : Brominated ICZs undergo Suzuki reactions for aryl/heteroaryl functionalization .

Biological Activity

5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the indolo[3,2-b]carbazole family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a carbonitrile group at the 6-position enhances its reactivity and potential interaction with biological targets.

Biological Activities

1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, one study reported that a related compound inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages with an IC50 value of 31.1 ± 1.8 μM, significantly lower than indomethacin (IC50 = 150.0 ± 16.0 μM) . This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

2. Antiviral Potential
Another area of investigation has been the antiviral activity against the Japanese Encephalitis virus (JEV). The compound has shown promising results in preliminary studies, indicating its potential as an antiviral agent .

3. Safety Profile
An acute toxicity study conducted on female Wistar rats revealed no adverse effects or mortality following administration of doses up to 2000 mg/kg. Histopathological examinations of vital organs showed no significant changes compared to controls, suggesting a favorable safety profile for further exploration in therapeutic applications .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes and receptors involved in inflammation and viral replication processes.

Case Studies and Research Findings

StudyFindings
Anti-inflammatory Activity Inhibition of NO production in RAW 264.7 cells with an IC50 of 31.1 μM .
Antiviral Activity Predicted efficacy against JEV; further studies needed .
Toxicity Assessment No adverse effects observed in acute toxicity studies at high doses .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.2–3.5 eV) to predict charge transport efficiency .
  • Electrochemical analysis : Cyclic voltammetry measures oxidation potentials (e.g., +1.2 V vs. SCE), aligning with DFT-predicted ionization potentials .
  • TD-DFT : Simulates UV-vis spectra (e.g., λmax ~400 nm) to guide optoelectronic applications .

What role do 5,11-Dihydroindolo[3,2-b]carbazole derivatives play in enhancing the performance of organic electronic devices, and which specific properties are critical?

Q. Intermediate

  • Organic Light-Emitting Diodes (OLEDs) : Non-conjugated polymers with DH-ICZ units exhibit blue emission (427–461 nm) and suppress aggregation-caused quenching (ACQ) via rigid, twisted backbones .
  • Dye-Sensitized Solar Cells (DSSCs) : Derivatives with electron-donating DH-ICZ and electron-withdrawing benzothiadiazole achieve >8% efficiency due to broad light absorption and planar molecular design .
    Critical properties :
  • High hole mobility (>0.5 cm² V⁻¹ s⁻¹) for charge transport .
  • Thermal stability (decomposition >300°C) for device longevity .

How do steric and electronic effects of substituents influence the reactivity and optical properties of 5,11-Dihydroindolo[3,2-b]carbazole derivatives?

Q. Advanced

  • Steric effects : Bulky groups (e.g., ethyl at N-positions) reduce π-π stacking, blue-shifting emission by 20–30 nm .
  • Electronic effects : Electron-withdrawing nitriles lower HOMO levels (−5.4 eV), enhancing oxidative stability .
  • Substitution position : 6-Carbonitrile substitution increases dipole moments, improving solubility in polar solvents (e.g., DMF) .

What experimental approaches are used to resolve contradictions in reported synthetic yields or spectroscopic data for DH-ICZ derivatives?

Q. Advanced

  • Reproducibility checks : Standardize catalyst purity (e.g., iodine sublimed) and solvent drying .
  • High-throughput screening : Test reaction parameters (time, temperature) to identify optimal conditions .
  • Cross-validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .

How can the stability of 5,11-Dihydroindolo[3,2-b]carbazole derivatives under varying environmental conditions be systematically evaluated?

Q. Intermediate

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >300°C) .
  • Accelerated aging tests : Expose films to UV light (365 nm, 100 h) and monitor emission intensity loss .
  • Electrochemical stability : Perform cyclic voltammetry over 100 cycles to assess redox durability .

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